

# Tirfipiravir (AV5124): A Technical Guide to Stability and Solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tirfipiravir*  
Cat. No.: B15361990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tirfipiravir**, also known as AV5124, is an investigational antiviral agent that acts as a cap-dependent endonuclease inhibitor, targeting the replication of the influenza virus.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the available data on the stability and solubility of **Tirfipiravir** and its active metabolite, AV5116. The information presented herein is intended to support research, drug development, and formulation activities.

## Physicochemical Properties

At present, detailed public information regarding the physicochemical properties of **Tirfipiravir**, such as its pKa, logP, and melting point, is limited. Further experimental characterization is required to fully elucidate these parameters.

## Solubility Profile

Quantitative solubility data for **Tirfipiravir** (AV5124) in a range of aqueous and organic solvents under varying pH and temperature conditions is not extensively available in the public domain. The following table summarizes the available qualitative information.

| Solvent System   | Compound              | Solubility         | Reference |
|------------------|-----------------------|--------------------|-----------|
| Aqueous Media    | Tirfipiravir (AV5124) | Data not available |           |
| Organic Solvents | Tirfipiravir (AV5124) | Data not available |           |

Note: The lack of comprehensive public solubility data represents a significant information gap. Researchers are advised to perform their own solubility studies to determine optimal solvent systems for their specific applications.

## Stability Profile

**Tirfipiravir** and its active metabolite AV5116 have been evaluated for their stability in various biological and simulated physiological fluids. The available data indicates good stability under the tested conditions.

### Stability in Biological Matrices

| Matrix             | Compound | Species           | Stability (t <sub>1/2</sub> ) | Reference |
|--------------------|----------|-------------------|-------------------------------|-----------|
| Plasma             | AV5116   | Human, Rat, Mouse | High                          | [1]       |
| Liver S9 Fractions | AV5116   | Human, Rat, Mouse | High                          | [1]       |

### Stability in Simulated Physiological Fluids

| Fluid                      | Compound              | Stability (t <sub>1/2</sub> ) | Reference |
|----------------------------|-----------------------|-------------------------------|-----------|
| Simulated Gastric Fluid    | Tirfipiravir (AV5124) | > 14 hours                    | [1]       |
| Simulated Intestinal Fluid | Tirfipiravir (AV5124) | > 8.8 hours                   | [1]       |
| Simulated Gastric Fluid    | AV5116                | > 14 hours                    | [1]       |
| Simulated Intestinal Fluid | AV5116                | > 8.8 hours                   | [1]       |

## Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. As of the latest available information, comprehensive forced degradation studies for **Tirfipiravir** (AV5124) under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have not been published in the public domain. This represents a critical data gap for formulation development and regulatory submissions.

## Experimental Protocols

Detailed experimental protocols for the stability studies cited above are not fully described in the primary literature but are stated to be based on established methods. The supplementary information for the key study provides some additional details.

## In Vitro Stability in Plasma and Liver S9 Fractions

The stability of AV5116 was assessed in plasma and liver S9 fractions from humans, rats, and mice. While the specific concentrations and incubation times are not detailed, such studies typically involve incubating the compound with the biological matrix at 37°C and monitoring its disappearance over time using an appropriate analytical method, such as LC-MS.

## Stability in Simulated Gastric and Intestinal Fluids

The stability of **Tirfipiravir** (AV5124) and AV5116 was evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These experiments are generally performed by dissolving the compound in the respective fluid and incubating at 37°C. Aliquots are withdrawn at various time points and analyzed to determine the remaining concentration of the parent compound.

## Mechanism of Action and Signaling Pathway

**Tirfipiravir** is a prodrug that is converted to its active metabolite, AV5116. AV5116 inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[\[1\]](#) [\[2\]](#) This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this crucial step, **Tirfipiravir** effectively halts viral replication.[\[3\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Tirfipiravir** (AV5124).

## Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of a pharmaceutical compound like **Tirfipiravir**.



[Click to download full resolution via product page](#)

Caption: General workflow for stability assessment of **Tirfipiravir**.

## Conclusion

**Tirfipiravir** (AV5124) and its active metabolite AV5116 demonstrate promising stability in in vitro biological and simulated physiological environments, which supports their potential for further development as an oral antiviral agent. However, a significant lack of publicly available data on the quantitative solubility and forced degradation of **Tirfipiravir** remains. Comprehensive studies to address these knowledge gaps are essential for the successful formulation, development, and regulatory approval of this promising influenza therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- To cite this document: BenchChem. [Tirfipiravir (AV5124): A Technical Guide to Stability and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15361990#tirfipiravir-stability-and-solubility-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)